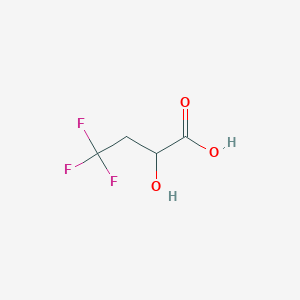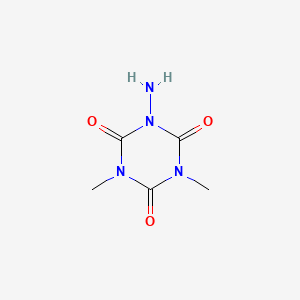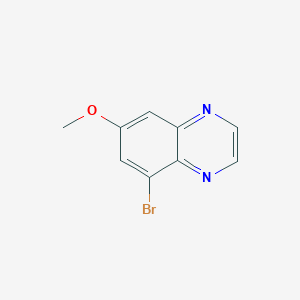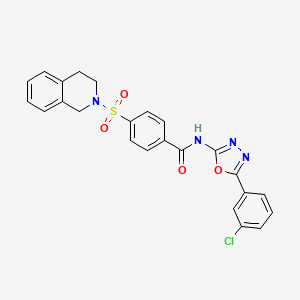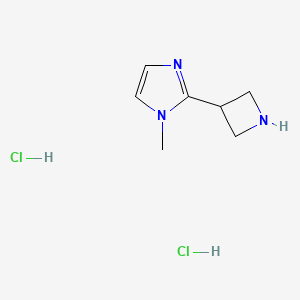![molecular formula C12H15NO5 B2389516 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane CAS No. 439110-69-7](/img/structure/B2389516.png)
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of a dioxolane ring, a nitrophenoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-nitrophenol with an appropriate epoxide under acidic or basic conditions to form the nitrophenoxy intermediate. This intermediate is then reacted with a dioxolane derivative in the presence of a catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various biochemical pathways, leading to the modulation of biological activities. The dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems.
類似化合物との比較
Similar Compounds
2-Methyl-2-[1-(4-aminophenoxy)ethyl]-1,3-dioxolane: Similar structure but with an amino group instead of a nitro group.
2-Methyl-2-[1-(4-chlorophenoxy)ethyl]-1,3-dioxolane: Contains a chlorophenoxy group instead of a nitrophenoxy group.
2-Methyl-2-[1-(4-methoxyphenoxy)ethyl]-1,3-dioxolane: Features a methoxy group in place of the nitro group.
Uniqueness
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-9(12(2)16-7-8-17-12)18-11-5-3-10(4-6-11)13(14)15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZXLDYILEZII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(OCCO1)C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
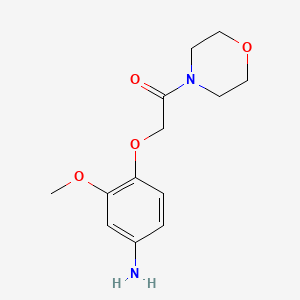
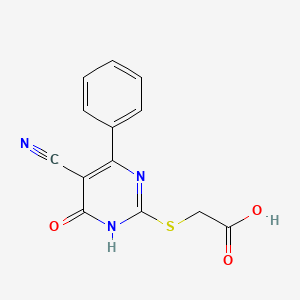
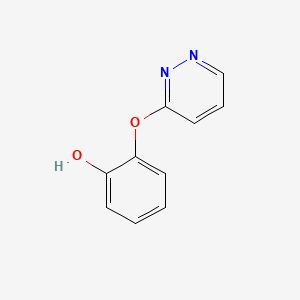

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)

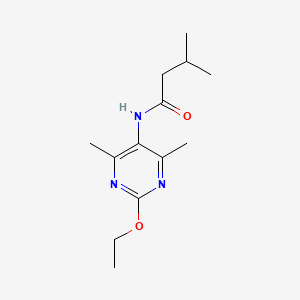
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
